molecular formula C17H25ClN2O2 B6448317 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640970-04-1

3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No. B6448317
CAS RN: 2640970-04-1
M. Wt: 324.8 g/mol
InChI Key: TZFDBWINUPWYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a complex organic molecule. It is related to a class of compounds known as Glycine Transporter 1 (GlyT1) inhibitors . GlyT1 inhibitors are designed to enhance the inhibitory activity of GlyT1, a protein involved in the regulation of glycine levels in the brain . Glycine is an important coagonist of the NMDA receptor, and enhancing its function may improve the symptoms of certain neurological conditions, such as schizophrenia .


Synthesis Analysis

The synthesis of similar compounds often involves the introduction of heteroaromatic rings to enhance GlyT1 inhibitory activity . A process known as catalytic protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, featuring a pyridine ring attached to a piperidine ring via a methoxy bridge, with a chloro substituent on the pyridine ring and an oxan-2-ylmethyl substituent on the piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The introduction of heteroaromatic rings has been reported to increase GlyT1 inhibitory activity . Furthermore, the compound may undergo various reactions due to the presence of reactive functional groups, such as the chloro substituent on the pyridine ring and the oxan-2-ylmethyl substituent on the piperidine ring .

Scientific Research Applications

3C4PMP has a wide range of applications in the scientific community. It has been used as a building block for the synthesis of various biologically active compounds, such as antibiotics and anti-cancer agents. It has also been used in the synthesis of various compounds with potential therapeutic applications, such as inhibitors of the enzyme acetylcholinesterase. Additionally, 3C4PMP has been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines and pyridines.

Advantages and Limitations for Lab Experiments

3C4PMP has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it can be used as a starting material for the synthesis of various biologically active compounds. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify, and it is not very soluble in water.

Future Directions

There are several potential future directions for the use of 3C4PMP. It could be used as a starting material for the synthesis of more complex compounds with potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, it could be used as a chelating agent for metal ions, which could be used to modulate their activity.

Synthesis Methods

3C4PMP can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methoxy-1-methylpiperidine (CMMP) with 3-chloro-2-pyridinecarboxaldehyde (CPC). In this reaction, the aldehyde group of CPC is reduced to a methyl group, and the two molecules form a Schiff base, which is then hydrolyzed to form 3C4PMP. Another method is the reaction of 1-methylpiperidine with 3-chloro-2-pyridinecarboxaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction produces 3C4PMP and sodium chloride as the byproducts.

properties

IUPAC Name

3-chloro-4-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c18-16-11-19-7-4-17(16)22-13-14-5-8-20(9-6-14)12-15-3-1-2-10-21-15/h4,7,11,14-15H,1-3,5-6,8-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFDBWINUPWYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.